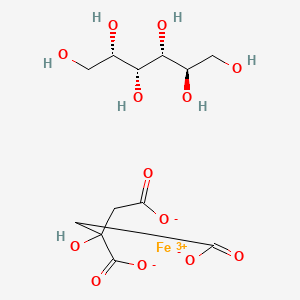
Iron sorbitol
Overview
Description
Iron sorbitol is a compound known as iron-sorbitol-citric acid complex. It is primarily used as an intramuscular hematinic agent for the treatment of iron deficiency anemia. The compound is stabilized with dextrin and is known for its relatively low molecular weight, which allows for rapid absorption and stability in tissue fluids .
Preparation Methods
Iron sorbitol is synthesized through the complexation of iron with sorbitol and citric acid. The preparation involves the following steps:
Iron Source: Ferric chloride or ferric sulfate is commonly used as the iron source.
Complexation: The iron source is reacted with sorbitol and citric acid under controlled pH conditions to form the iron-sorbitol-citric acid complex.
Stabilization: The complex is stabilized with dextrin to enhance its stability and solubility.
Industrial production methods involve large-scale synthesis using similar steps but with optimized reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Iron sorbitol undergoes several types of chemical reactions, including:
Oxidation-Reduction: The iron in this compound can undergo redox reactions, where it alternates between ferrous (Fe²⁺) and ferric (Fe³⁺) states.
Common reagents used in these reactions include reducing agents like ascorbic acid and complexing agents like ethylenediaminetetraacetic acid (EDTA). The major products formed from these reactions are iron-transferrin complexes and other iron-containing proteins.
Scientific Research Applications
Iron sorbitol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study iron complexation and redox chemistry.
Biology: this compound is used to investigate iron metabolism and its role in various biological processes.
Mechanism of Action
The mechanism of action of Iron sorbitol involves the following steps:
Absorption: After intramuscular injection, this compound is rapidly absorbed into the bloodstream.
Transport: The iron from this compound binds to transferrin, a plasma protein that transports iron to various tissues.
Utilization: The iron is then utilized for hemoglobin synthesis in the bone marrow and other iron-dependent processes in the body.
The molecular targets include transferrin and various iron-containing enzymes and proteins involved in oxygen transport and cellular respiration.
Comparison with Similar Compounds
Iron sorbitol can be compared with other iron complexes such as:
Iron Dextran: Another intramuscular hematinic agent, but with a higher molecular weight and slower absorption rate.
Ferric Carboxymaltose: Used for intravenous iron supplementation, with a different stability profile and pharmacokinetics.
Iron Sucrose: Commonly used for intravenous iron therapy, with a different complexation chemistry and clinical applications.
This compound is unique due to its rapid absorption, stability in tissue fluids, and suitability for intramuscular administration, making it a preferred choice in specific clinical scenarios .
Properties
IUPAC Name |
hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C6H14O6.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;/q;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDUPUMWHYAJOR-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FeO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B1672101.png)



![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate](/img/structure/B1672111.png)



![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1672116.png)
![2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride](/img/structure/B1672117.png)
![3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole](/img/structure/B1672119.png)
![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)


